molecular formula C20H24ClN3O2 B12774621 2-(dimethylamino)ethyl 2-(4-indazol-2-ylphenyl)propanoate;hydrochloride CAS No. 81265-84-1

2-(dimethylamino)ethyl 2-(4-indazol-2-ylphenyl)propanoate;hydrochloride

Cat. No.: B12774621
CAS No.: 81265-84-1
M. Wt: 373.9 g/mol
InChI Key: JXBGECMJTZWECN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl 2-(4-indazol-2-ylphenyl)propanoate;hydrochloride typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors such as hydrazines and ortho-substituted benzenes.

    Substitution Reactions: The indazole core is then subjected to substitution reactions to introduce the 4-indazol-2-ylphenyl group.

    Esterification: The substituted indazole is esterified with 2-(dimethylamino)ethyl propanoate under acidic conditions to form the desired ester.

    Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl 2-(4-indazol-2-ylphenyl)propanoate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(dimethylamino)ethyl 2-(4-indazol-2-ylphenyl)propanoate;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl 2-(4-indazol-2-ylphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds such as 1-methylindazole and 2-phenylindazole share a similar core structure.

    Aminoethyl Esters: Compounds like 2-(dimethylamino)ethyl benzoate and 2-(dimethylamino)ethyl acetate have similar functional groups.

Uniqueness

2-(dimethylamino)ethyl 2-(4-indazol-2-ylphenyl)propanoate;hydrochloride is unique due to its specific combination of the indazole core with the 2-(dimethylamino)ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

81265-84-1

Molecular Formula

C20H24ClN3O2

Molecular Weight

373.9 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-(4-indazol-2-ylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C20H23N3O2.ClH/c1-15(20(24)25-13-12-22(2)3)16-8-10-18(11-9-16)23-14-17-6-4-5-7-19(17)21-23;/h4-11,14-15H,12-13H2,1-3H3;1H

InChI Key

JXBGECMJTZWECN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)OCCN(C)C.Cl

Origin of Product

United States

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